

Physicochemical properties of Benoxafos for environmental modeling

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Compound of Interest

Compound Name: Benoxafos

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An In-depth Technical Guide on the Physicochemical Properties of **Benoxafos** for Environmental Modeling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific physicochemical properties of **Benoxafos** for environmental modeling is extremely limited. This guide summarizes the available information and describes the general experimental and modeling frameworks applicable to organophosphate pesticides of this nature.

Introduction

Benoxafos (also known as HOE 2910) is an organophosphate insecticide belonging to the benzoxazole chemical class.^{[1][2]} Developed in the 1980s, its registration status is now considered obsolete in many regions, including a withdrawal from the European Union around 2010.^[1] Despite its limited current use, understanding its environmental fate is crucial for assessing legacy contamination and for the broader study of organophosphate pesticides.

Environmental modeling relies on a core set of physicochemical properties to predict a chemical's transport, partitioning, and persistence in the ecosystem.^{[3][4]} Key parameters include water solubility, vapor pressure, the octanol-water partition coefficient (K_{ow}), and the soil organic carbon-water partition coefficient (K_{oc}), which together determine whether a substance will be found in air, water, soil, or biota. Degradation processes such as hydrolysis,

photolysis, and biodegradation are critical for determining the persistence of the compound in the environment.

This document compiles the known properties of **Benoxafos** and outlines the standard experimental protocols used to determine these essential parameters for environmental modeling.

Chemical Identity and Properties

While specific experimental values for many of **Benoxafos**'s key environmental parameters are not available in peer-reviewed literature, its basic chemical identity is established.

Identifier	Value	Source(s)
IUPAC Name	S-((5,7-dichlorobenzo[d]oxazol-2-yl)methyl) O,O-diethyl phosphorodithioate	
Synonyms	Benoxafosum, HOE 2910	
CAS Number	16759-59-4	
Molecular Formula	C ₁₂ H ₁₄ Cl ₂ NO ₃ PS ₂	
Molecular Weight	386.24 g/mol	
Physical State	Solid	

Physicochemical Properties for Environmental Modeling

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physicochemical data for **Benoxafos**. The table below summarizes the available information. The absence of data is a major barrier to performing accurate environmental risk assessments.

Property	Value	Source(s)
Water Solubility (at 20-25°C)	No data available	
Vapor Pressure (at 20-25°C)	No data available	
Henry's Law Constant	No data available	
Octanol-Water Partition Coeff. (Log Kow)	No data available	
Soil Organic Carbon-Water Coeff. (Log Koc)	No data available	
Melting Point	No data available	
Boiling Point	444 °C	
Dissociation Constant (pKa)	No data available	

Environmental Fate and Degradation

The persistence of a pesticide is determined by its susceptibility to various degradation processes.

- **Hydrolysis:** As an organophosphate ester, **Benoxafos** may be susceptible to hydrolysis, a process where the molecule is cleaved by a reaction with water. The rate of hydrolysis is often pH-dependent, with degradation being faster under acidic or basic conditions for similar compounds.
- **Photolysis:** This process involves the degradation of a chemical by sunlight. For compounds with chromophores that absorb UV radiation, direct photolysis can be a significant degradation pathway.
- **Biodegradation:** Microorganisms in soil and water can play a crucial role in breaking down pesticides. The rate of biodegradation depends on soil type, microbial population, temperature, and moisture.

Quantitative data on the half-lives of **Benoxafos** for these specific degradation pathways are not currently available in the public domain.

Standardized Experimental Protocols

Where data for a specific chemical like **Benoxafos** is lacking, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data.

Octanol-Water Partition Coefficient (Kow)

The Kow is a critical parameter for assessing a chemical's lipophilicity and its potential to bioaccumulate.

- Methodology (OECD 107): Shake Flask Method:
 - A solution of the test substance (**Benoxafos**) is prepared in either n-octanol or water.
 - The solution is mixed with a predetermined volume of the other solvent (water or n-octanol, respectively) in a vessel. Both solvents should be mutually saturated beforehand.
 - The vessel is shaken vigorously to allow for partitioning between the two phases until equilibrium is reached.
 - The phases are separated, typically by centrifugation.
 - The concentration of the substance in each phase is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
 - The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm, Log Kow.

Soil Adsorption/Desorption (Koc)

The soil adsorption coefficient (Koc) measures the tendency of a chemical to bind to the organic matter in soil and is essential for predicting leaching and runoff.

- Methodology (OECD 106): HPLC Screening Method:

- An HPLC column with a stationary phase containing immobilized organic matter (e.g., cyanopropyl) is used.
- The retention time of the test substance is measured after injection onto the column.
- A series of reference compounds with known Log Koc values are also run to create a calibration curve that correlates retention time with Log Koc.
- The Log Koc of **Benoxafos** is determined by comparing its retention time to the calibration curve. This provides an estimate of the soil sorption behavior. Batch equilibrium studies are often required for more definitive values.

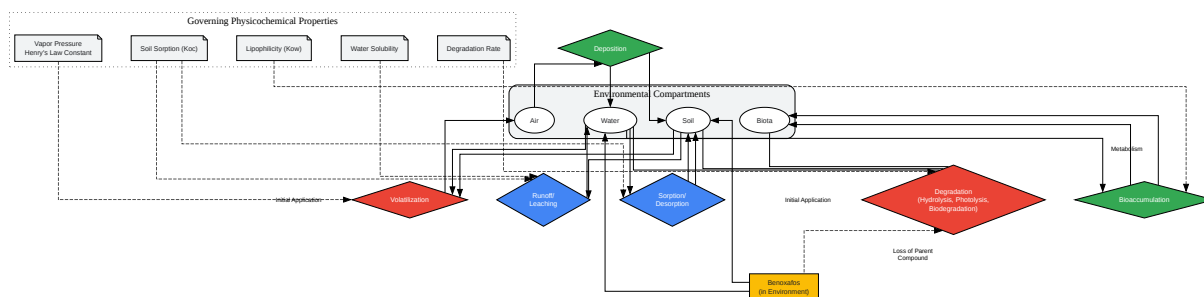
Hydrolysis as a Function of pH

This test determines the rate of abiotic degradation in water at different pH levels.

- Methodology (OECD 111):
 - Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
 - A small amount of a concentrated stock solution of **Benoxafos** is added to each buffer solution.
 - The solutions are maintained at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C) in the dark to prevent photolysis.
 - Samples are taken at various time intervals and analyzed for the concentration of the parent compound.
 - The degradation rate constant and the half-life (DT50) at each pH are calculated assuming first-order kinetics.

Conceptual Model for Environmental Fate

The following diagram illustrates the key processes and physicochemical properties that govern the environmental fate of a pesticide like **Benoxafos**. The properties listed in the tables above are critical inputs for quantitative models that simulate these pathways.



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Conceptual model of **Benoxafos**'s environmental fate pathways.

Conclusion

Benoxafos is an organophosphate insecticide for which there is a significant lack of the foundational physicochemical and degradation data required for robust environmental modeling and risk assessment. While its chemical identity is known, key parameters such as water solubility, vapor pressure, Kow, and Koc remain uncharacterized in publicly available literature. This data gap prevents accurate prediction of its environmental partitioning, persistence, and potential for bioaccumulation. To conduct a reliable environmental assessment, these

properties would need to be determined experimentally using standardized methodologies, such as the OECD guidelines outlined in this guide. The provided conceptual model illustrates the critical role these properties play in determining the ultimate environmental fate of the compound.

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